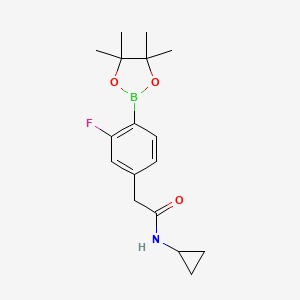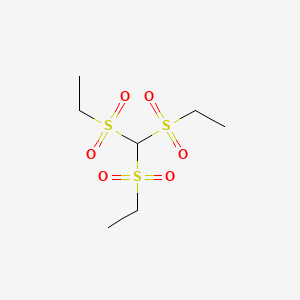
1-Methyl-4-(oxan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(oxan-2-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-Methyl-4-(oxan-2-yl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-Methyl-4-(oxan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
1-Methyl-4-(oxan-2-yl)piperazine has a wide range of applications in scientific research:
Medicine: Piperazine derivatives are often explored for their therapeutic potential, and this compound is no exception.
Industry: In industrial settings, it can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(oxan-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(oxan-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but with a piperidine ring instead of an oxan-2-yl group.
1-(2-Methoxyphenyl)piperazine: Another derivative with a methoxyphenyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its oxan-2-yl group, in particular, may enhance its solubility and reactivity compared to other piperazine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
357916-08-6 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
1-methyl-4-(oxan-2-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)10-4-2-3-9-13-10/h10H,2-9H2,1H3 |
Clé InChI |
LAEYPHNBLVEVEF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)


